molecular formula C11H11ClN2OS B2502961 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422526-50-9

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2502961
CAS No.: 422526-50-9
M. Wt: 254.73
InChI Key: LPFJOSOKWYLSEN-UHFFFAOYSA-N
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Description

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, and a sulfanyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with isopropyl isothiocyanate in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dechlorinated derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-(propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the dihydro moiety but shares similar functional groups.

    3-(Propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the chloro group but retains the isopropyl and sulfanyl groups.

    7-Chloro-2-sulfanylquinazolin-4-one: Lacks the isopropyl group but retains the chloro and sulfanyl groups.

Uniqueness

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of all three functional groups (chloro, isopropyl, and sulfanyl) in its structure. This combination of groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFJOSOKWYLSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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